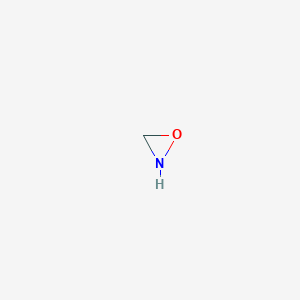

Oxaziridine

Description

Structure

3D Structure

Properties

CAS No. |

6827-26-5 |

|---|---|

Molecular Formula |

CH3NO |

Molecular Weight |

45.041 g/mol |

IUPAC Name |

oxaziridine |

InChI |

InChI=1S/CH3NO/c1-2-3-1/h2H,1H2 |

InChI Key |

SJGALSBBFTYSBA-UHFFFAOYSA-N |

Canonical SMILES |

C1NO1 |

Origin of Product |

United States |

Foundational & Exploratory

The Chemistry of Oxaziridines: A Technical Guide to their History, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaziridines, three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom, have emerged from relative obscurity to become powerful reagents in modern organic synthesis. First discovered in the mid-20th century, their unique reactivity, stemming from a strained ring structure and a weak N-O bond, allows for highly selective oxygen and nitrogen transfer reactions. This technical guide provides an in-depth exploration of the history, synthesis, and diverse applications of oxaziridine compounds, with a particular focus on their role in asymmetric synthesis—a critical aspect of drug development. Detailed experimental protocols for key synthetic methods, comprehensive tables of quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in the field.

A Historical Overview: From Curiosity to Cornerstone Reagent

The journey of oxaziridines began in the 1950s, with their initial synthesis and characterization being a subject of academic curiosity. A pivotal moment in their history was the development of stable and highly reactive N-sulfonyloxaziridines, which transformed them into indispensable tools for synthetic chemists.

-

Mid-1950s: The first synthesis of this compound derivatives was reported by William D. Emmons, followed by independent reports from Horner, Jürgens, and Krimm. These early compounds were noted for the unusual reactivity of the nitrogen and oxygen atoms, which behaved contrary to their typical polarities.

-

Early 1970s: A significant industrial application of oxaziridines emerged as intermediates in the peroxide process for the production of hydrazine.[1]

-

Late 1970s - Early 1980s: A major breakthrough occurred with the work of Franklin A. Davis and his research group, who synthesized the first N-sulfonyloxaziridines.[2] These reagents, often referred to as "Davis reagents," proved to be highly efficient and selective oxygen transfer agents and are the most widely used class of oxaziridines today. The development of chiral versions of these reagents, such as those derived from camphor, opened the door to their extensive use in asymmetric synthesis.

Synthesis of Oxaziridines: Key Methodologies

The primary and most general method for the synthesis of oxaziridines is the oxidation of imines. The choice of the imine precursor and the oxidizing agent allows for the preparation of a wide variety of this compound structures with different reactivity profiles.

Synthesis of N-Alkyl Oxaziridines (Emmons Synthesis)

The pioneering work of Emmons established the foundation for this compound synthesis through the oxidation of imines with peroxy acids.

Experimental Protocol: Synthesis of 2-tert-Butyl-3-phenylthis compound

This procedure is a representative example of the Emmons method.

-

Imine Formation:

-

To a solution of benzaldehyde in a suitable solvent (e.g., benzene), an equimolar amount of tert-butylamine is added.

-

The mixture is heated to reflux with azeotropic removal of water to drive the reaction to completion.

-

The resulting N-(tert-butyl)benzaldimine is purified by distillation.

-

-

Oxidation:

-

The purified imine is dissolved in a non-polar solvent like benzene and cooled in an ice bath.

-

A solution of a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA) or peroxybenzoic acid, in the same solvent is added dropwise while maintaining the low temperature.

-

The reaction mixture is stirred for several hours and then allowed to warm to room temperature.

-

The reaction is quenched, and the organic layer is washed with a basic solution (e.g., sodium bicarbonate) to remove the carboxylic acid byproduct, followed by washing with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification is typically achieved by distillation under high vacuum.

-

Experimental Workflow for Emmons Synthesis

Caption: Workflow for the synthesis of an N-alkyl this compound.

Synthesis of N-Sulfonyl Oxaziridines (Davis Synthesis)

The development of N-sulfonyloxaziridines by Franklin A. Davis revolutionized the field. These compounds are generally more stable and exhibit enhanced reactivity as electrophilic oxygen transfer agents.

Experimental Protocol: Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenylthis compound

This procedure is a standard method for preparing a widely used Davis reagent.

-

N-Sulfonylimine Formation:

-

Benzenesulfonamide and benzaldehyde are dissolved in a suitable solvent.

-

A catalytic amount of an acid (e.g., toluenesulfonic acid) is added, and the mixture is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction.

-

The reaction is monitored until the theoretical amount of water is collected.

-

The solvent is removed, and the crude N-benzylidenebenzenesulfonamide is recrystallized.

-

-

Oxidation:

-

The N-sulfonylimine is dissolved in a solvent such as chloroform.

-

This solution is added to a vigorously stirred biphasic mixture of a saturated aqueous solution of sodium bicarbonate and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

-

The mixture is cooled in an ice bath, and a solution of m-chloroperbenzoic acid (m-CPBA) in chloroform is added dropwise.

-

The reaction is stirred at low temperature for several hours.

-

The organic layer is separated, washed with sodium bicarbonate solution, water, and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the resulting solid is triturated with a non-polar solvent (e.g., pentane) and then recrystallized to afford the pure this compound.

-

Experimental Workflow for Davis Synthesis

Caption: Workflow for the synthesis of a Davis reagent.

Spectroscopic Characterization of Oxaziridines

The characterization of oxaziridines relies on standard spectroscopic techniques. The three-membered ring imparts specific features in their spectra.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 2-tert-Butyl-3-phenylthis compound | 7.4-7.2 (m, 5H, Ar-H), 4.4 (s, 1H, CH-O), 1.1 (s, 9H, C(CH₃)₃) | 136.1 (Ar-C), 128.5 (Ar-CH), 128.1 (Ar-CH), 126.9 (Ar-CH), 83.5 (CH-O), 59.5 (C(CH₃)₃), 25.9 (C(CH₃)₃) | ~1360 (tert-butyl), ~870 (this compound ring) |

| 2-(Phenylsulfonyl)-3-phenylthis compound | 8.0-7.5 (m, 10H, Ar-H), 5.5 (s, 1H, CH-O) | 138.2, 134.1, 131.7, 129.3, 129.1, 128.8, 128.7, 128.6, 95.2 (CH-O) | ~1350 (SO₂ asym), ~1160 (SO₂ sym) |

Reactivity and Mechanistic Pathways

The synthetic utility of oxaziridines stems from their ability to act as electrophilic oxygen or nitrogen transfer agents. The nature of the substituent on the nitrogen atom dictates the preferred reaction pathway.

Oxygen Transfer Reactions

N-sulfonyloxaziridines are potent electrophilic oxygen donors. One of their most significant applications is the α-hydroxylation of enolates to produce α-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis.

Mechanism of Enolate Hydroxylation

The reaction proceeds via a nucleophilic attack of the enolate on the electrophilic oxygen of the this compound.

Caption: Mechanism of α-hydroxylation of an enolate.

Nitrogen Transfer Reactions

Oxaziridines with less sterically demanding and less electron-withdrawing substituents on the nitrogen, such as N-H or N-alkyl oxaziridines, can act as electrophilic aminating agents. They react with a variety of nucleophiles to form new C-N, N-N, and S-N bonds.

Applications in Asymmetric Synthesis

The development of chiral, non-racemic oxaziridines has had a profound impact on asymmetric synthesis, enabling the stereoselective introduction of oxygen and nitrogen atoms into organic molecules.

Asymmetric Hydroxylation of Enolates

The use of chiral Davis reagents, particularly those derived from camphor, allows for the highly enantioselective α-hydroxylation of prochiral enolates.

Table 1: Asymmetric α-Hydroxylation of Ketone Enolates

| Entry | Ketone Substrate | Chiral this compound | Base | Yield (%) | ee (%) |

| 1 | 2-Methyl-1-tetralone | (+)-(Camphorylsulfonyl)this compound | NaHMDS | 75 | 92 |

| 2 | 2-Propyl-1-tetralone | (+)-(Camphorylsulfonyl)this compound | KHMDS | 88 | 95 |

| 3 | Propiophenone | (-)-(Camphorylsulfonyl)this compound | NaHMDS | 78 | 85 |

| 4 | 2-Benzyl-1-indanone | (+)-(Camphorylsulfonyl)this compound | LDA | 85 | 97 |

Asymmetric Epoxidation of Alkenes

Chiral oxaziridines can also be employed for the asymmetric epoxidation of alkenes, providing a valuable alternative to other epoxidation methods.

Table 2: Asymmetric Epoxidation of Alkenes

| Entry | Alkene Substrate | Chiral this compound | Yield (%) | ee (%) |

| 1 | trans-Stilbene | Chiral Camphor-derived this compound | 85 | 92 |

| 2 | 1-Phenylcyclohexene | Chiral Camphor-derived this compound | 78 | 88 |

| 3 | cis-β-Methylstyrene | Chiral Fenchone-derived this compound | 65 | 75 |

Conclusion

From their initial discovery as chemical curiosities, oxaziridines have evolved into a versatile and powerful class of reagents in organic synthesis. The development of stable and highly reactive N-sulfonyloxaziridines, particularly their chiral variants, has been instrumental in their widespread adoption. Their ability to effect highly selective oxygen and nitrogen transfer reactions has made them invaluable tools for the construction of complex molecules, with significant implications for the fields of medicinal chemistry and drug development. The continued exploration of new this compound structures and their reactivity patterns promises to further expand their synthetic utility in the years to come.

References

The Oxaziridine Moiety: A Technical Guide to Its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The oxaziridine ring, a strained three-membered heterocycle containing nitrogen, oxygen, and carbon, represents a powerhouse of reactivity for modern organic synthesis. Its unique electronic structure, characterized by a weak N-O bond and the potential for chirality at the nitrogen center, enables a diverse array of chemical transformations.[1] This technical guide provides an in-depth exploration of the fundamental principles governing this compound reactivity, with a focus on their application in constructing complex molecules relevant to drug discovery and development.

Core Principles of this compound Reactivity

Oxaziridines are versatile reagents capable of acting as either electrophilic oxygen or nitrogen transfer agents.[1][2] The specific reactivity profile is largely dictated by the nature of the substituent on the nitrogen atom.[3][4]

-

Oxygen Atom Transfer: When the nitrogen atom is substituted with an electron-withdrawing group, such as a sulfonyl or phosphinoyl group, the this compound preferentially acts as an electrophilic oxygen source.[4] These "activated" oxaziridines, most notably the N-sulfonyloxaziridines developed by Franklin A. Davis, are stable, aprotic, and neutral oxidizing agents.[5] They are widely employed for the oxidation of a variety of nucleophiles, including sulfides, phosphines, enamines, and enolates.[3][6] The mechanism of oxygen transfer is generally considered to be a concerted, asynchronous SN2-type process.[7][8]

-

Nitrogen Atom Transfer: In contrast, oxaziridines bearing small substituents on the nitrogen, such as hydrogen, alkyl, or alkoxycarbonyl groups, can function as electrophilic nitrogen transfer reagents.[2] This mode of reactivity has been exploited for the amination of various nucleophiles, including amines, alkoxides, and carbanions.[3] Notably, recent advancements have demonstrated the utility of oxaziridines in the challenging C-H amination reactions.[9][10]

-

Stereochemistry: A key feature of the this compound ring is the high inversion barrier of the nitrogen atom, which can range from 100 to 130 kJ/mol.[1] This allows for the existence of configurationally stable, chiral oxaziridines.[1] The synthesis and application of enantiopure oxaziridines have become a cornerstone of asymmetric synthesis, enabling the stereoselective introduction of oxygen and nitrogen functionalities.[11]

Synthesis of Oxaziridines

The most common method for the synthesis of oxaziridines is the oxidation of the corresponding imine precursor.[3]

Oxidation of Imines

Peroxy acids, particularly meta-chloroperoxybenzoic acid (mCPBA), are the most frequently used oxidants for this transformation.[3] The reaction proceeds through a two-step mechanism. Chiral imines or the use of chiral peroxy acids can lead to the formation of enantiopure oxaziridines.[1] Other oxidizing systems, such as potassium peroxymonosulfate (Oxone), have also been successfully employed, sometimes offering milder and more environmentally friendly conditions.[12] For instance, a catalyst-free synthesis of Davis' oxaziridines using sodium hypochlorite has been reported.[13]

A general workflow for the synthesis of N-sulfonyloxaziridines (Davis reagents) is depicted below.

Caption: General workflow for the synthesis of N-sulfonyloxaziridines.

Key Applications in Organic Synthesis

The unique reactivity of oxaziridines has been harnessed in a wide range of synthetic transformations, proving invaluable in the synthesis of complex natural products and pharmaceutically active compounds.

Electrophilic Oxygen Transfer Reactions

One of the most powerful applications of N-sulfonyloxaziridines is the asymmetric α-hydroxylation of prochiral enolates.[1] This reaction provides a direct route to chiral α-hydroxy carbonyl compounds, which are important building blocks in organic synthesis. The use of chiral auxiliaries on the enolate precursor, or the use of chiral oxaziridines, can achieve high levels of stereocontrol.[1] For example, the Evans' chiral oxazolidinones have been used to achieve high diastereoselectivity in the hydroxylation of enolates.[1]

The general mechanism for the α-hydroxylation of an enolate is illustrated below.

Caption: Mechanism of enolate α-hydroxylation by an N-sulfonylthis compound.

Table 1: Asymmetric α-Hydroxylation of Prochiral Enolates

| Substrate | Chiral Auxiliary/Oxaziridine | Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Reference |

| Propiophenone enolate | Evans' oxazolidinone | 77-91 | 95:5 - 99:1 dr | [1] |

| β-Keto esters | Chiral bifunctional guanidine catalyst | - | up to 97 ee | [3] |

| 3-Alkyl-2-oxindoles | Chiral DBFOX-Zn(II) complex | - | up to 97 ee | [2] |

The enantioselective oxidation of prochiral sulfides to chiral sulfoxides is another important application of chiral oxaziridines.[3] Chiral sulfoxides are valuable intermediates in asymmetric synthesis and are present in several drug molecules. The development of catalytic asymmetric methods for this transformation is an active area of research.

Table 2: Asymmetric Oxidation of Sulfides

| Sulfide Substrate | Chiral this compound | Yield (%) | Enantiomeric Excess (%) | Reference |

| Thioanisole | Camphorsulfonylthis compound derivative | modest | modest | [3] |

| Rabeprazole sulfide | 10-Camphorsulfonyl this compound with DBU | - | - | [14] |

Electrophilic Nitrogen Transfer Reactions

Oxaziridines with small N-substituents are effective reagents for the electrophilic amination of a range of nucleophiles, including amines, hydrazines, and carbanions.[1] This provides a direct method for the formation of N-N and C-N bonds.

A significant recent development is the use of N-sulfonyloxaziridines for the intramolecular amination of sp3 C-H bonds.[9][10] These reactions are typically mediated by a copper catalyst and proceed with high regioselectivity, favoring the formation of five- or six-membered rings.[3][9][10] This methodology offers a powerful tool for the synthesis of nitrogen-containing heterocycles.

The proposed catalytic cycle for copper-catalyzed intramolecular C-H amination is shown below.

Caption: Proposed mechanism for Cu-catalyzed intramolecular C-H amination.

Table 3: Intramolecular C-H Amination with N-Sulfonyloxaziridines

| Substrate | Catalyst | Product | Yield (%) | Reference |

| Dihydrostilbene-derived this compound | CuCl2/LiCl | Tetrahydroisoquinoline | 81 (over two steps) | [9][10] |

| Acyclic this compound with gem-dimethyl group | CuCl2/LiCl | Enamide (after elimination) | good | [10] |

Experimental Protocols

General Procedure for the Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenylthis compound

This procedure is adapted from a literature preparation.[15]

Materials:

-

N-Benzylidenebenzenesulfonamide

-

meta-Chloroperoxybenzoic acid (mCPBA)

-

Chloroform

-

10% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Potassium carbonate

Procedure:

-

Dissolve N-benzylidenebenzenesulfonamide in chloroform.

-

Add a solution of mCPBA in chloroform dropwise to the imine solution at room temperature.

-

Stir the reaction mixture until the reaction is complete (monitor by TLC).

-

Wash the reaction mixture with 10% sodium bicarbonate solution to remove excess mCPBA and m-chlorobenzoic acid.

-

Wash the organic layer with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous potassium carbonate.

-

Filter the solution and concentrate the filtrate under reduced pressure to afford the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate-hexanes).

Caution: Oxaziridines can be unstable, particularly in larger quantities, and may decompose exothermically.[15] Appropriate safety precautions should be taken.

General Procedure for the α-Hydroxylation of a Ketone Enolate

This is a generalized procedure based on the Davis oxidation.[7]

Materials:

-

Ketone

-

Strong base (e.g., LDA, NaHMDS)

-

Anhydrous THF

-

2-(Phenylsulfonyl)-3-phenylthis compound (Davis reagent)

-

Quenching solution (e.g., saturated ammonium chloride)

Procedure:

-

Dissolve the ketone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Add the strong base dropwise to generate the enolate in situ.

-

Stir the solution at -78 °C for the appropriate time to ensure complete enolate formation.

-

Add a solution of the 2-(phenylsulfonyl)-3-phenylthis compound in THF to the enolate solution at -78 °C.

-

Allow the reaction to proceed at low temperature until completion (monitor by TLC).

-

Quench the reaction by the addition of a suitable quenching solution.

-

Allow the reaction mixture to warm to room temperature and perform a standard aqueous workup.

-

The crude α-hydroxy ketone can be purified by column chromatography.

Conclusion

Oxaziridines are a class of remarkably versatile reagents that have had a profound impact on modern organic synthesis. Their ability to act as tunable electrophilic oxygen and nitrogen transfer agents, coupled with the potential for high stereocontrol, makes them indispensable tools for the construction of complex and biologically relevant molecules. The continued development of new this compound-based methodologies, particularly in the realm of catalytic asymmetric transformations and C-H functionalization, promises to further expand their synthetic utility and solidify their role in drug discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Davis Oxidation [organic-chemistry.org]

- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound-Mediated Intramolecular Amination of sp3-Hybridized C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound synthesis by asymmetric induction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. thieme-connect.de [thieme-connect.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

Stereoelectronic Effects in Oxaziridine Rearrangements: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaziridines, three-membered heterocyclic rings containing an oxygen, nitrogen, and carbon atom, are versatile intermediates in organic synthesis. Their inherent ring strain and weak N-O bond make them susceptible to a variety of rearrangement reactions, which can be initiated photochemically, thermally, or through catalysis.[1][2] The stereochemical outcome of these rearrangements is often governed by subtle yet powerful stereoelectronic effects, providing a means to control the formation of complex nitrogen-containing molecules with a high degree of precision.[1] This technical guide delves into the core principles of stereoelectronic control in oxaziridine rearrangements, offering insights for researchers in synthetic chemistry and drug development.

The reactivity of oxaziridines is significantly influenced by the substituents on the nitrogen atom.[3] The nature of the N-substituent not only dictates whether the this compound will act as an oxygen or nitrogen transfer agent but also profoundly impacts the barrier to nitrogen inversion and the pathways of rearrangement reactions.[4][5] N-alkyloxaziridines, for instance, exhibit a high barrier to nitrogen inversion (25–32 kcal/mol), allowing for the isolation of stable, chiral-at-nitrogen enantiomers.[2][4] Conversely, N-acyl or N-sulfonyl groups lower this barrier significantly (e.g., 10.3 kcal/mol for an N-acyl this compound) due to stabilizing π-conjugation in the transition state for nitrogen inversion.[2][4]

Key Rearrangement Pathways and Stereoelectronic Control

Oxaziridines undergo several key rearrangement reactions, including conversion to lactams, amides, and nitrones. The stereochemical course of these transformations is often dictated by the alignment of orbitals and the distribution of electron density in the transition state.

Rearrangement to Lactams and Amides

One of the most synthetically useful and well-studied rearrangements is the conversion of spirocyclic oxaziridines to lactams. This transformation can be initiated photochemically or by single-electron transfer (SET) reagents like Cu(I).[1][6] A critical stereoelectronic principle governs the selectivity of this rearrangement: the substituent positioned trans to the lone pair on the nitrogen atom preferentially migrates.[1] This principle allows for the exploitation of the configurationally stable chiral nitrogen to direct the rearrangement, often leading to the formation of a thermodynamically less favorable product with high selectivity.[1]

The general mechanism for the transition-metal-catalyzed rearrangement to amides is thought to proceed through a radical pathway.[4] A one-electron reduction of the this compound by a redox-active metal generates a nitrogen-centered radical.[4] Subsequent steps can involve 1,2-hydrogen atom migration or β-scission of the nitrogen-centered radical to ultimately form the amide.[4]

Below is a diagram illustrating the stereoelectronic control in the rearrangement of a spirocyclic this compound to a lactam.

Caption: Preferential migration of the substituent anti-periplanar to the nitrogen lone pair.

Thermal Rearrangement to Nitrones

Oxaziridines can also undergo thermal rearrangement to form nitrones.[1] This process is believed to involve the cleavage of the C-O bond.[7] The presence of electron-donating groups on the C-aryl substituent of the this compound can facilitate this rearrangement.[8] Theoretical calculations have shown that electron-donating groups decrease the C-O bond population, weakening this bond and promoting its cleavage.[8] Conversely, electron-withdrawing groups strengthen the C-O bond while weakening the N-O bond.[8] The rearrangement can also be catalyzed by Lewis acids.[8][9] While yields are often good, the cis-trans selectivity of the resulting nitrone can be poor.[1]

The following diagram depicts the thermal rearrangement of an this compound to a nitrone.

Caption: Thermal cleavage of the C-O bond in oxaziridines leads to nitrone formation.

Quantitative Data Summary

While a comprehensive, side-by-side comparison of quantitative data requires access to the full text of numerous primary literature sources, the following table summarizes illustrative data points found in the provided search results. This data highlights the influence of substituents and reaction conditions on the outcomes of this compound rearrangements.

| This compound Type | Rearrangement Condition | Product | Yield/Selectivity | Reference |

| Spirocyclic N-alkylthis compound | Photochemical | Lactam | Exclusive formation of the thermodynamically unfavorable product | [1] |

| N-phenylspirothis compound | Manganese-catalyzed | Lactam | Not specified | [4] |

| N-nosylthis compound | TiCl4 (catalytic) | N-nosyl nitrone | Efficient rearrangement | [4] |

| Aldehyde-derived N-Boc-oxaziridines | Reaction with enolates | α-amino ketones | Modest yields | [2] |

| Chiral N-alkyl this compound | MsOH promoted sulfide oxidation | Sulfoxide | Good yield and enantioselectivity | [5] |

Experimental Protocols

Detailed, step-by-step experimental protocols are best sourced from the original research articles. However, a general overview of the methodologies for key transformations is provided below.

Synthesis of Oxaziridines

1. From Imines: The most common method for the synthesis of N-alkyloxaziridines is the oxidation of the corresponding imine, typically using a peroxy acid such as meta-chloroperbenzoic acid (mCPBA).[2][4] The reaction is generally performed in a suitable organic solvent at or below room temperature. For N-sulfonyloxaziridines (Davis reagents), the precursor N-sulfonylimine can be oxidized with buffered oxone or sodium hypochlorite.[10][11]

Workflow for Imine Oxidation to this compound:

Caption: A generalized workflow for the synthesis of oxaziridines from imines.

2. From Nitrones: Oxaziridines can also be synthesized via the photochemical rearrangement of nitrones.[2][12] This typically involves irradiation of a solution of the nitrone with UV light. This method can be used to generate unstable N-aryl/heteroaryl oxaziridines in situ.[3]

Rearrangement Reactions

1. Photochemical Rearrangements: These reactions are typically carried out by irradiating a solution of the this compound in an inert solvent with a suitable UV light source.[1][6] The reaction progress can be monitored by techniques such as TLC or NMR.

2. Thermal Rearrangements: The this compound is heated in a suitable solvent to induce rearrangement to the corresponding nitrone.[4] The required temperature can vary depending on the substituents on the this compound ring.

3. Metal-Catalyzed Rearrangements: These reactions involve treating the this compound with a catalytic amount of a transition metal salt (e.g., Cu(I), Fe(II), Mn) in an appropriate solvent.[4][13] The reaction conditions, such as temperature and solvent, are optimized for the specific substrate and catalyst system.

Applications in Drug Development

The ability to stereoselectively synthesize complex nitrogen-containing heterocycles makes this compound rearrangements a valuable tool in drug discovery and development.[14] For example, the photochemical rearrangement of oxaziridines has been a key step in the total synthesis of natural products with important biological activity, such as (+)-yohimbine.[1] The stereocontrolled introduction of nitrogen atoms is crucial for creating peptidomimetics and other scaffolds relevant to medicinal chemistry.[14] Furthermore, oxaziridines themselves can act as nitrogen transfer reagents for the synthesis of chiral α-hydrazino acids, which are building blocks for peptide-based drug candidates.[14]

Conclusion

Stereoelectronic effects play a paramount role in governing the outcome of this compound rearrangements. The orientation of the nitrogen lone pair is a key determinant in the migratory aptitude of substituents in the formation of lactams, while electronic effects on bond strengths influence the rearrangement to nitrones. A thorough understanding of these principles allows for the rational design of synthetic routes to complex, stereochemically defined nitrogenous compounds. For researchers in drug development, harnessing these stereocontrolled rearrangements provides a powerful strategy for the synthesis of novel therapeutic agents. The continued exploration of these fascinating transformations, aided by computational studies, will undoubtedly lead to new and powerful synthetic methodologies.[15][16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Aryl/heteroaryl oxaziridines: from photochemical synthesis to reactivity investigation in heteroatom transfer reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Oxiziridine rearrangements in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Rearrangement reactions of oxaziridines to nitrones. X-Ray crystal and molecular structure of N-t-butyl-α(o-hydroxyphenyl)nitrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. thieme-connect.de [thieme-connect.de]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Stereochemical control in this compound synthesis from nitrones and imines - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Diazirines and Oxaziridines as Nitrogen Transfer Reagents in Drug Discovery - ProQuest [proquest.com]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism and Origin of Chemical Selectivity in this compound-Based Methionine Modification: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Stereochemical Stability: A Technical Guide to the Chirality and High Inversion Barrier of Oxaziridine Nitrogen

For Immediate Release

This technical guide provides an in-depth exploration of the stereochemical properties of the nitrogen atom in oxaziridines, a class of three-membered heterocyclic compounds. Addressed to researchers, scientists, and drug development professionals, this document details the origins of chirality in these molecules and the factors contributing to their unusually high barrier to nitrogen inversion. It offers a comprehensive overview of experimental and computational methodologies for the characterization of this phenomenon, supported by quantitative data, detailed protocols, and visual workflows.

The configurational stability of the nitrogen atom in oxaziridines makes them valuable tools in asymmetric synthesis, acting as chiral aminating and oxidizing agents. Understanding and quantifying the energy barrier to pyramidal inversion at the nitrogen center is crucial for the rational design and application of these reagents in the development of new synthetic methodologies and complex molecules, including pharmaceuticals.

The Chiral Nitrogen of Oxaziridine: A Stereochemical Anomaly

Unlike typical amines which undergo rapid pyramidal inversion at room temperature, leading to racemization, the nitrogen atom in an this compound ring can be a stable stereocenter. This configurational stability arises from a significant energy barrier to inversion, a phenomenon attributed to several factors inherent to the strained three-membered ring system.[1]

The key factors contributing to the high inversion barrier include:

-

Ring Strain: The transition state for nitrogen inversion requires a planar geometry around the nitrogen atom, which would introduce substantial additional angle strain into the already strained three-membered ring.[1]

-

Electronegativity of the Oxygen Atom: The adjacent electronegative oxygen atom is thought to increase the s-character of the nitrogen's lone pair of electrons, making it more difficult to rehybridize to the p-orbital required for the planar transition state.[1]

-

Substituent Effects: The electronic and steric nature of the substituents on the nitrogen and carbon atoms of the this compound ring significantly influences the magnitude of the inversion barrier. Electron-withdrawing groups on the nitrogen generally lower the barrier, while bulky substituents can either raise or lower it depending on the specific interactions.[2]

The ability to isolate and utilize enantiomerically pure oxaziridines, where the chirality is solely due to the configurationally stable nitrogen atom, has been a significant advancement in stereoselective synthesis.[3]

Quantitative Analysis of the Nitrogen Inversion Barrier

The energy barrier to nitrogen inversion in oxaziridines has been extensively studied, with values varying significantly depending on the substitution pattern. The following tables summarize representative quantitative data for different classes of oxaziridines.

| This compound Class | Substituent (N-R) | Inversion Barrier (ΔG‡) [kcal/mol] | Inversion Barrier (ΔG‡) [kJ/mol] | Reference(s) |

| N-Alkyl | Alkyl groups (e.g., methyl, ethyl, tert-butyl) | 25 - 32 | 105 - 134 | [2] |

| N-Aryl | Phenyl | ~24 | ~100 | [4] |

| Perfluoroalkyl | Perfluoroalkyl groups | > 25 | > 105 | [3] |

Table 1: Experimentally Determined Inversion Barriers for N-Alkyl, N-Aryl, and Perfluoroalkyl Oxaziridines.

| This compound Class | Substituent (N-R) | Inversion Barrier (ΔG‡) [kcal/mol] | Inversion Barrier (ΔG‡) [kJ/mol] | Reference(s) |

| N-Acyl | Acyl groups (e.g., acetyl) | 10.3 | 43.1 | [2] |

| N-Alkoxycarbonyl | Boc (tert-butoxycarbonyl) | ~18 | ~75 | [2] |

| N-Sulfonyl | Sulfonyl groups (e.g., tosyl) | ~20 | ~84 | [2] |

| N-Phosphinoyl | Diphenylphosphinoyl | ~13 | ~54 | [2] |

Table 2: Experimentally Determined Inversion Barriers for N-Acyl and Related Oxaziridines.

Experimental and Computational Workflows

The determination of the nitrogen inversion barrier in oxaziridines relies on a combination of experimental techniques, primarily dynamic nuclear magnetic resonance (DNMR) spectroscopy, and computational modeling.

Experimental Determination via Dynamic NMR Spectroscopy

DNMR spectroscopy is a powerful technique for studying the kinetics of dynamic processes, such as the pyramidal inversion of the this compound nitrogen. By monitoring the changes in the NMR lineshape of diastereotopic protons as a function of temperature, the rate constant for the inversion process can be determined. Subsequent analysis using the Eyring equation allows for the calculation of the activation parameters (ΔG‡, ΔH‡, and ΔS‡).

-

Sample Preparation:

-

Dissolve 5-25 mg of the this compound sample in a suitable deuterated solvent (e.g., toluene-d8, chloroform-d) that remains liquid over the desired temperature range.[5]

-

Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

For experiments at very low or high temperatures, it is advisable to degas the sample to prevent issues with dissolved oxygen.

-

-

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at ambient temperature to serve as a reference.

-

Set up a variable temperature (VT) experiment on the NMR spectrometer.

-

Carefully select a temperature range that covers the slow-exchange (sharp, distinct signals for diastereotopic protons), coalescence (broadened signals), and fast-exchange (sharp, averaged signal) regimes.

-

Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring the spectrum.

-

Accurately calibrate the temperature at each setpoint using a calibrated thermocouple or a standard chemical shift thermometer (e.g., methanol for low temperatures, ethylene glycol for high temperatures).[5]

-

-

Data Analysis:

-

Lineshape Analysis: Utilize specialized software (e.g., gNMR, DNMR, MEXICO) to perform a lineshape analysis of the exchanging signals at each temperature. This involves fitting the experimental spectra to theoretical models based on the Bloch equations modified for chemical exchange to extract the rate constant (k) for the inversion process at each temperature.[6][7]

-

Eyring Plot: Construct an Eyring plot by plotting ln(k/T) versus 1/T, where k is the rate constant and T is the absolute temperature in Kelvin.[7]

-

Calculation of Activation Parameters: The enthalpy of activation (ΔH‡) can be calculated from the slope of the Eyring plot (slope = -ΔH‡/R), and the entropy of activation (ΔS‡) can be determined from the y-intercept (intercept = ln(kB/h) + ΔS‡/R), where R is the gas constant, kB is the Boltzmann constant, and h is the Planck constant. The Gibbs free energy of activation (ΔG‡) at a specific temperature can then be calculated using the equation: ΔG‡ = ΔH‡ - TΔS‡.[7]

-

Computational Determination of the Inversion Barrier

Computational chemistry provides a powerful complementary approach to experimentally determine the nitrogen inversion barrier. By calculating the energies of the ground state (pyramidal nitrogen) and the transition state (planar nitrogen) of the this compound, the inversion barrier can be determined as the energy difference between these two states.

-

Structure Building:

-

Using a molecular modeling program (e.g., GaussView), construct the 3D structure of the this compound molecule in its ground state (with a pyramidal nitrogen).

-

Create an initial guess for the transition state structure by forcing the nitrogen atom and its three bonded atoms into a planar arrangement.

-

-

Quantum Chemical Calculations:

-

Ground State Optimization: Perform a geometry optimization and frequency calculation on the ground state structure. A common level of theory for such calculations is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). The absence of imaginary frequencies in the output confirms a true minimum on the potential energy surface.

-

Transition State Search: Perform a transition state search using an appropriate algorithm (e.g., QST2, QST3, or Berny optimization with the opt=ts keyword). This calculation will locate the first-order saddle point corresponding to the transition state for nitrogen inversion.

-

Transition State Verification: A frequency calculation must be performed on the optimized transition state structure. A true transition state for the inversion process will be characterized by the presence of exactly one imaginary frequency, the vibrational mode of which corresponds to the pyramidal inversion of the nitrogen atom.

-

-

Inversion Barrier Calculation:

-

Extract the zero-point corrected electronic energies for both the optimized ground state and the transition state from the Gaussian output files.

-

The nitrogen inversion barrier is calculated as the difference in energy between the transition state and the ground state: ΔE‡ = E(TS) - E(GS).

-

Synthesis and Characterization of Chiral Oxaziridines

The synthesis of enantiomerically enriched oxaziridines is typically achieved through the oxidation of a chiral imine or the use of a chiral oxidizing agent.

General Protocol for the Synthesis of a Chiral N-Alkyl this compound:

-

Imine Formation: Condense a chiral amine with an appropriate aldehyde or ketone to form the corresponding chiral imine. This reaction is often carried out in a suitable solvent like toluene or dichloromethane, sometimes with a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the product.

-

Oxidation: The chiral imine is then oxidized to the this compound. A common and effective oxidizing agent is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) in a chlorinated solvent.[3]

-

Purification: The resulting this compound can be purified by column chromatography on silica gel.

Determination of Enantiomeric Purity:

The enantiomeric purity of a chiral this compound can be determined using NMR spectroscopy in the presence of a chiral solvating agent (CSA) or by converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA).

-

Chiral Solvating Agents (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL)): The chiral this compound is dissolved in an NMR solvent with a molar excess of the CSA. The CSA forms transient diastereomeric complexes with the enantiomers of the this compound, leading to the separation of signals for the two enantiomers in the ¹H NMR spectrum. The enantiomeric excess (% ee) can be determined by integrating these separated signals.[8]

-

Chiral Derivatizing Agents (e.g., Mosher's acid chloride): The chiral this compound is reacted with an enantiomerically pure CDA to form a mixture of stable diastereomers. These diastereomers will have distinct NMR spectra, and the diastereomeric ratio (and thus the original enantiomeric excess) can be determined by integration of well-resolved signals in the ¹H or ¹⁹F NMR spectrum.[9]

Conclusion

The high barrier to nitrogen inversion in oxaziridines is a fundamentally important stereochemical feature that underpins their utility as chiral reagents in modern organic synthesis. A thorough understanding of the factors that govern this inversion barrier, coupled with robust experimental and computational methods for its quantification, is essential for the continued development of novel and efficient stereoselective transformations. This guide provides a comprehensive framework for researchers to explore and exploit the unique properties of these valuable chiral building blocks.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 6. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 7. colorado.edu [colorado.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Properties of N-H Oxaziridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-H oxaziridines are a class of strained, three-membered heterocyclic compounds containing a nitrogen-oxygen bond. Their unique electronic structure and inherent ring strain make them potent and versatile reagents in modern organic synthesis. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of N-H oxaziridines, with a particular focus on their role as electrophilic aminating agents. Detailed experimental protocols for their preparation and key reactions are presented, along with a summary of their spectroscopic and physical properties. Furthermore, this guide explores their emerging applications in the context of drug development and medicinal chemistry.

Introduction

Oxaziridines, first discovered by Emmons in the 1950s, have garnered significant attention due to their ability to act as efficient heteroatom-transfer reagents.[1] Among the various classes of oxaziridines, N-H oxaziridines are of particular interest due to their capacity for direct electrophilic amination, a fundamental transformation in the synthesis of nitrogen-containing molecules.[2] The high ring strain and the weak N-O bond are key contributors to their reactivity.[1] Nucleophilic attack can occur at either the nitrogen or the oxygen atom, with the regioselectivity being influenced by the substituents on the nitrogen atom. For N-H oxaziridines, where the nitrogen substituent is small, nucleophiles preferentially attack the nitrogen atom.[1] This guide will delve into the core aspects of N-H oxaziridine chemistry, providing the necessary knowledge for their effective utilization in a research and development setting.

Synthesis of N-H Oxaziridines

The synthesis of N-H oxaziridines can be challenging due to the instability of the corresponding N-H imine precursors.[3] However, several methods have been developed to access these valuable reagents.

From Ketones and Ammonia/Hypochlorite

A common and practical method for the synthesis of N-H oxaziridines involves the reaction of a ketone with ammonia and a hypochlorite source, such as sodium hypochlorite. This method is particularly useful for the preparation of spirocyclic N-H oxaziridines.

From N-H Imines

While often generated in situ, pre-formed N-H imines can be oxidized to the corresponding oxaziridines using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA).[3] The instability of the starting imines, however, often limits the practicality of this approach.

Experimental Protocols

Protocol 2.1: Synthesis of a Bench-Stable N-H this compound

A detailed protocol for the synthesis of a specific bench-stable N-H this compound is provided in the supporting information of the work by Behnke et al. (2018).[4] This procedure involves the oxidation of a readily available imine precursor.

| Step | Procedure |

| 1 | To a solution of the corresponding imine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add mCPBA (1.2 equiv) portion-wise at 0 °C. |

| 2 | Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC. |

| 3 | Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. |

| 4 | Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. |

| 5 | Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. |

| 6 | Purify the crude product by column chromatography on silica gel to afford the N-H this compound. |

Properties of N-H Oxaziridines

Physical Properties

N-H oxaziridines are typically colorless oils or low-melting solids. Their stability can vary significantly depending on the substituents on the carbon atom of the this compound ring. Bulky substituents tend to increase the stability of the molecule.[5] Some N-H oxaziridines are stable enough to be isolated and stored, while others are highly reactive and are generated and used in situ.[6]

| Property | Description | Reference |

| Physical State | Colorless oils or low-melting solids | [5] |

| Stability | Varies with substitution; bulky groups increase stability. Often generated in situ. | [5][6] |

| Energy Barrier to Nitrogen Inversion | 100 to 130 kJ/mol, allowing for chirality at the nitrogen center. | [1] |

Spectroscopic Properties

The characterization of N-H oxaziridines relies on standard spectroscopic techniques.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | The proton on the this compound carbon typically appears as a singlet in the range of δ 5.0-5.5 ppm. The N-H proton signal can be broad and its chemical shift is solvent-dependent. |

| ¹³C NMR | The carbon atom of the this compound ring resonates in the range of δ 80-95 ppm. |

| IR Spectroscopy | The N-H stretching vibration is typically observed in the region of 3200-3400 cm⁻¹. |

Note: Specific spectroscopic data for various substituted oxaziridines can be found in the chemical literature.[7][8]

Reactivity and Applications

The primary application of N-H oxaziridines in organic synthesis is as electrophilic aminating agents. They can transfer the "N-H" moiety to a wide range of nucleophiles.

Amination of Organometallic Reagents

N-H oxaziridines react efficiently with a variety of organometallic reagents, including Grignard reagents and organozincs, to provide primary amines.[4][9] This transformation is highly chemoselective and proceeds under mild conditions.[4]

Table 1: Electrophilic Amination of Organometallic Reagents with a Bench-Stable N-H this compound [4]

| Entry | Organometallic Reagent | Product | Yield (%) |

| 1 | PhMgBr | Aniline | 93 |

| 2 | n-BuMgBr | n-Butylamine | 85 |

| 3 | sec-BuMgBr | sec-Butylamine | 78 |

| 4 | tert-BuMgBr | tert-Butylamine | 65 |

| 5 | (4-MeO-C₆H₄)MgBr | 4-Methoxyaniline | 91 |

Experimental Protocol 4.1: General Procedure for the Amination of Grignard Reagents [4]

| Step | Procedure |

| 1 | To a solution of the N-H this compound (1.2 equiv) in diethyl ether (0.2 M) at room temperature, add the Grignard reagent (1.0 M in THF, 1.0 equiv) dropwise. |

| 2 | Stir the reaction mixture for 1-6 hours at ambient temperature. |

| 3 | Quench the reaction by the addition of saturated aqueous NH₄Cl. |

| 4 | Extract the aqueous layer with diethyl ether. |

| 5 | The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated. The resulting amine can be further purified if necessary. |

Asymmetric Amination

The use of chiral N-H oxaziridines has enabled the development of asymmetric amination reactions, providing access to enantioenriched amines and their derivatives. This is particularly valuable in the synthesis of chiral building blocks for pharmaceuticals.[10]

Applications in Drug Development

While N-H oxaziridines are not typically found as core structural motifs in final drug molecules due to their inherent reactivity, their utility as reagents in the synthesis of complex nitrogen-containing compounds is highly relevant to drug discovery and development. Their ability to introduce a primary amine group under mild conditions is advantageous in the late-stage functionalization of complex intermediates.

Furthermore, the broader class of oxaziridines is being explored in medicinal chemistry for applications such as the development of covalent ligands and for their potential role in redox-mediated biological processes. However, specific signaling pathways directly modulated by N-H oxaziridines are not yet well-established and represent an area for future investigation. Their role is primarily as a synthetic tool to access molecules that can then be used to probe these pathways.[11]

Stability and Handling

As a class of compounds, N-H oxaziridines should be handled with care. Their stability is temperature-dependent, and some may isomerize or decompose upon heating.[12] It is recommended to store them at low temperatures and to use them promptly after preparation or purification. For highly reactive N-H oxaziridines, in situ generation is the preferred method.

Conclusion

N-H oxaziridines are powerful reagents for electrophilic amination, offering a direct and efficient route to primary amines from a variety of nucleophiles. This guide has provided a detailed overview of their synthesis, properties, and key applications, with a focus on practical experimental procedures. As the demand for complex nitrogen-containing molecules in drug discovery continues to grow, the utility of N-H oxaziridines as versatile synthetic tools is expected to expand, opening new avenues for the efficient construction of novel therapeutic agents. Further research into the development of more stable and selective N-H this compound reagents and their application in asymmetric synthesis will undoubtedly continue to be a fruitful area of investigation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Direct Primary Amination of Alkylmetals with NH-Oxaziridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Primary Amination of Alkylmetals with NH-Oxaziridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The first stable enantiomerically pure chiral N-H oxaziridines: synthesis and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Tert-Butylphenol | C10H14O | CID 6923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Direct Primary Amination of Alkylmetals with NH-Oxaziridine [organic-chemistry.org]

- 10. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Theoretical Foundations and Reaction Pathways of Oxaziridines: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Chemistry of Oxaziridines

Oxaziridines are a class of three-membered heterocyclic organic molecules containing an oxygen, nitrogen, and carbon atom in a strained ring. This inherent ring strain, coupled with the presence of two electronegative heteroatoms, makes the N-O bond relatively weak and is the source of their diverse reactivity.[1] Oxaziridines can act as electrophilic reagents for the transfer of either an oxygen atom or a nitrogen-containing group (an "NR" fragment), making them valuable tools in modern organic synthesis and chemical biology.[2][3] Their utility is particularly highlighted in the stereoselective oxidation of various substrates and the targeted modification of biomolecules, a key area of interest in drug development.[1][3]

The reactivity and selectivity of oxaziridine reactions are finely tunable through the modification of substituents on both the nitrogen and carbon atoms of the ring.[2] Electron-withdrawing groups on the nitrogen atom, for instance, generally favor oxygen atom transfer, while smaller N-substituents can promote nitrogen transfer (amination).[3] This guide provides an in-depth overview of the theoretical studies that have elucidated the reaction pathways of oxaziridines, with a focus on their applications in the modification of peptides and proteins.

Theoretical Methodologies for Studying this compound Reactions

Computational chemistry has been instrumental in understanding the intricate mechanisms of this compound reactions. Density Functional Theory (DFT) is a widely used method to investigate the geometries of reactants, transition states, and products, as well as to calculate the activation energies that govern reaction rates.[4] By mapping the potential energy surface, researchers can distinguish between different possible reaction pathways and predict the most likely outcomes.

One powerful analytical tool used in conjunction with DFT is the distortion/interaction-activation strain model. This model deconstructs the activation energy of a reaction into two components: the "distortion energy," which is the energy required to deform the reactants into their transition state geometries, and the "interaction energy," which is the stabilizing energy released when the distorted reactants interact.[4] This approach provides valuable insights into the factors that control reaction barriers and selectivity. For instance, in the reaction of oxaziridines with methionine, this model has shown that the preference for nitrogen transfer over oxygen transfer is primarily governed by a more favorable interaction energy in the N-transfer transition state.[4]

Key Reaction Pathways: N-Transfer vs. O-Transfer

A central aspect of this compound chemistry is the competition between nitrogen transfer (N-transfer) and oxygen transfer (O-transfer) pathways, particularly in reactions with nucleophilic substrates like sulfides. In the context of drug development and chemical biology, the reaction of oxaziridines with the sulfur-containing amino acid methionine is of significant interest for the selective modification of proteins.[4]

Theoretical studies have revealed that both N-transfer and O-transfer reactions with sulfides proceed through a concerted, asynchronous mechanism.[2][4][5] This means that the bond-forming and bond-breaking events occur in a single step, but not to the same extent at the transition state. In these reactions, the cleavage of the weak N-O bond in the this compound is typically more advanced than the formation of the new bond to the sulfur atom.[5]

The chemoselectivity of the reaction—whether the nitrogen or the oxygen atom is transferred—is highly dependent on the substituents of the this compound. Computational studies have shown that orbital and charge interactions in the early stages of the reaction play a crucial role in favoring the N-transfer pathway for certain oxaziridines.[4] This has led to the development of "Redox-Activated Chemical Tagging" (ReACT), a strategy that utilizes oxaziridines for the chemoselective imidation of methionine residues in proteins.[4]

Data Presentation: Factors Influencing this compound Reactivity

While extensive quantitative data comparing a wide range of this compound reactions is dispersed throughout the literature, theoretical and experimental studies have established clear trends. The following tables summarize key quantitative findings and qualitative factors that influence the reaction pathways and stereoselectivity.

Table 1: Selected Quantitative Data from Theoretical Studies

| Parameter | System/Reaction | Value | Computational Method | Reference |

| Nitrogen Inversion Barrier | N-acylthis compound | 10.3 kcal/mol | Not Specified | [6] |

| Nitrogen Inversion Barrier | N-phosphinoylthis compound | ~13 kcal/mol | Not Specified | [5] |

| Nitrogen Inversion Barrier | N-alkyloxaziridines | 25–32 kcal/mol | Not Specified | [6] |

| Isomerization Activation Energy | syn- and anti-conformations of an N-aryl this compound | 20.2 kcal/mol | Not Specified | [4] |

Table 2: Qualitative Factors Influencing this compound Reaction Pathways

| Factor | Influence on Reactivity and Selectivity |

| N-Substituent | Electron-withdrawing groups (e.g., sulfonyl, acyl) increase the electrophilicity of the oxygen atom, favoring O-transfer . Smaller, less sterically demanding groups can favor N-transfer .[3] |

| C-Substituents | Steric bulk on the carbon atom of the this compound ring can influence the trajectory of nucleophilic attack and affect stereoselectivity. |

| Nucleophile | The nature of the nucleophile is critical. Soft nucleophiles like sulfides are suitable for both N- and O-transfer, while enolates are commonly used for α-hydroxylation (O-transfer).[1] |

| Catalyst | Transition metals (e.g., Cu, Fe) can catalyze rearrangement reactions of oxaziridines.[2] Lewis acids can activate the this compound for oxygen transfer. |

| Solvent | The polarity and coordinating ability of the solvent can influence reaction rates and, in some cases, switch the selectivity between different reaction pathways.[7] |

Experimental Protocols

Protocol 1: Synthesis of a Chiral N-Sulfonylthis compound

This protocol is adapted from the asymmetric Payne oxidation of N-sulfonyl aldimines, a practical method for the synthesis of optically active N-sulfonyl oxaziridines.

Materials:

-

N-sulfonyl imine (1.0 equiv)

-

P-spiro chiral triaminoiminophosphorane catalyst (e.g., 5 mol%)

-

Trichloroacetonitrile (1.5 equiv)

-

30% Hydrogen peroxide (H₂O₂) (2.0 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the N-sulfonyl imine and the chiral catalyst in CH₂Cl₂ at 0 °C, add trichloroacetonitrile.

-

To this stirring mixture, add the 30% H₂O₂ solution dropwise over 10 minutes.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched N-sulfonyl this compound.

Protocol 2: Modification of a Methionine-Containing Peptide via SPPS

This protocol outlines the on-resin modification of a peptide containing a methionine residue using an this compound reagent. This is based on the principles of Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Coupling reagents (e.g., HBTU, DIPEA)

-

This compound reagent with a bioorthogonal handle (e.g., an alkyne or azide)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Peptide Synthesis: Assemble the desired peptide sequence on the resin using standard Fmoc-SPPS protocols.[8][9] This involves sequential steps of Fmoc deprotection (with 20% piperidine in DMF) and amino acid coupling (using coupling reagents like HBTU/DIPEA).[8][9]

-

Final Fmoc Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as in the previous steps.

-

On-Resin this compound Labeling:

-

Wash the resin thoroughly with DMF and then DCM.

-

Prepare a solution of the this compound reagent (typically 10-50 equivalents relative to the resin loading) in a suitable solvent (e.g., a mixture of aqueous buffer and an organic co-solvent like acetonitrile).

-

Add the this compound solution to the resin and allow it to react for a specified time (e.g., 30 minutes to 2 hours) at room temperature.

-

Wash the resin extensively with DMF and DCM to remove excess reagent.

-

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude, modified peptide in cold diethyl ether.

-

-

Purification: Purify the modified peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Visualization of a Computational Workflow

The theoretical investigation of an this compound reaction mechanism typically follows a structured workflow, as depicted in the diagram below.

Conclusion and Future Outlook

Theoretical studies, predominantly using DFT, have been pivotal in unraveling the complex reaction pathways of oxaziridines. They have provided a rational basis for understanding and predicting the competition between N-transfer and O-transfer reactions, the influence of substituents, and the origins of stereoselectivity. This knowledge is crucial for the design of novel this compound-based reagents with tailored reactivity for applications in organic synthesis and drug development. The continued synergy between computational and experimental chemistry will undoubtedly lead to the discovery of new this compound-mediated transformations and their application to increasingly complex chemical and biological systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. benchchem.com [benchchem.com]

Photoinduced Transformation of Pyridine N-Oxides to Oxaziridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The photoinduced transformation of pyridine N-oxides into their corresponding oxaziridine valence isomers is a fundamental photochemical reaction with significant implications for synthetic chemistry and drug development. This technical guide provides an in-depth overview of the core principles of this transformation, including its mechanism, key experimental considerations, and methods for the characterization of the transient this compound intermediate. Due to the inherent instability of the this compound product, this guide focuses on in situ characterization techniques and trapping experiments rather than isolation protocols.

Introduction

Pyridine N-oxides, upon absorption of ultraviolet (UV) light, can undergo a reversible electrocyclization to form a highly strained three-membered this compound ring. This photoisomerization is a key step in various subsequent thermal and photochemical rearrangements, leading to a diverse array of nitrogen-containing heterocyclic compounds, such as 1,2-oxazepines and 2-formylpyrroles.[1][2][3] Understanding and controlling this initial photoinduced step is crucial for harnessing the synthetic potential of pyridine N-oxides in the development of novel pharmaceuticals and functional materials.

The this compound intermediate is typically a transient species, making its isolation and direct characterization challenging.[1] This guide outlines the theoretical framework of the transformation and provides practical insights into the experimental methodologies required to study and utilize this reactive intermediate.

Reaction Mechanism and Signaling Pathway

The photoinduced transformation of a pyridine N-oxide to an this compound proceeds through the first excited singlet state (S₁) of the N-oxide.[2][3] Upon excitation, the N-O bond weakens, and an out-of-plane rotation of the oxygen atom facilitates the formation of the this compound ring.[2] This process is a pericyclic reaction, specifically a disrotatory electrocyclization.

The overall transformation can be depicted as a signaling pathway from the reactant to the transient intermediate and subsequent products.

Quantitative Data

Direct quantitative data on the yield of the this compound intermediate is scarce due to its transient nature. However, the efficiency of the overall photochemical process can be assessed by the quantum yield of disappearance of the starting pyridine N-oxide or the formation of subsequent, stable products. A known competing reaction is the deoxygenation of the pyridine N-oxide.[4]

| Compound | Reaction | Quantum Yield (Φ) | Conditions | Reference |

| Pyridine N-oxide | Deoxygenation | 0.024 | Solution | [4] |

| Pyridazine N-oxides (substituted) | Deoxygenation | 0.152 - 0.221 | Solution | [4] |

Note: The quantum yield for this compound formation itself is not explicitly reported but is a component of the overall disappearance of the starting material. The subsequent reactions of the this compound also have their own efficiencies.

Experimental Protocols

Due to the instability of the this compound, standard isolation and purification protocols are not applicable. The following sections describe generalized methodologies for the photochemical generation and in situ characterization of the pyridine-oxaziridine intermediate.

General Photochemical Reactor Setup

A typical photochemical reactor for this transformation consists of a UV light source, a reaction vessel made of quartz or other UV-transparent material, a cooling system to maintain a constant temperature, and a means for stirring the solution.[5][6]

Materials:

-

Pyridine N-oxide derivative

-

Anhydrous solvent (e.g., acetonitrile, methanol, acetone)

-

Photochemical reactor (e.g., Rayonet reactor with selectable wavelength lamps)

-

Quartz reaction tubes

-

Magnetic stirrer and stir bars

-

Cooling system (e.g., immersion cooler or cooling fan)

Procedure:

-

Prepare a dilute solution of the pyridine N-oxide derivative in the chosen solvent. Concentrations typically range from 10⁻³ to 10⁻² M.

-

Transfer the solution to a quartz reaction tube.

-

Place the reaction tube in the photochemical reactor.

-

Initiate stirring and cooling to the desired temperature.

-

Irradiate the solution with UV light of an appropriate wavelength (typically 254 nm or 300 nm). The choice of wavelength depends on the absorption spectrum of the starting material.[7]

-

Monitor the reaction progress by a suitable analytical technique (e.g., UV-Vis spectroscopy, TLC, or in situ NMR).

In Situ Trapping of the this compound Intermediate

The presence of the transient this compound can be confirmed by trapping it with a suitable nucleophile. The this compound is susceptible to nucleophilic attack, leading to a stable adduct that can be isolated and characterized.

Materials:

-

Photochemical reaction mixture containing the in situ generated this compound

-

Trapping agent (e.g., a primary or secondary amine, a thiol, or a phosphine)

Procedure:

-

Generate the this compound intermediate photochemically as described in section 4.1.

-

Introduce the trapping agent to the reaction mixture, either before or during irradiation.

-

Allow the trapping reaction to proceed.

-

Isolate and purify the resulting trapped product using standard chromatographic techniques.

-

Characterize the structure of the trapped product using spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm the initial presence of the this compound.

Low-Temperature Spectroscopic Characterization

To directly observe the this compound intermediate, spectroscopic measurements can be performed at low temperatures where its thermal rearrangement is suppressed.[8]

4.3.1. Low-Temperature NMR Spectroscopy

Materials:

-

NMR spectrometer equipped with a variable temperature probe

-

NMR tubes suitable for low-temperature measurements

-

Deuterated solvent with a low freezing point (e.g., CD₂Cl₂, acetone-d₆)

Procedure:

-

Prepare a solution of the pyridine N-oxide in the chosen deuterated solvent in an NMR tube.

-

Cool the NMR probe to the desired low temperature (e.g., -78 °C).

-

Acquire a baseline ¹H or ¹³C NMR spectrum of the starting material.

-

Irradiate the sample directly in the NMR probe using a fiber-optic light guide or by transferring the pre-irradiated, cold sample to the spectrometer.

-

Acquire NMR spectra at various irradiation times to observe the appearance of new signals corresponding to the this compound intermediate and the disappearance of the starting material signals.

4.3.2. Matrix Isolation Infrared Spectroscopy

Matrix isolation is a technique used to trap reactive species in an inert solid matrix at cryogenic temperatures, allowing for their spectroscopic characterization.[9]

Materials:

-

Matrix isolation apparatus (including a cryostat, a vacuum shroud, and a deposition system)

-

Infrared spectrometer

-

Inert matrix gas (e.g., argon, nitrogen)

-

UV light source for in situ irradiation

Procedure:

-

Sublimate the pyridine N-oxide and co-deposit it with a large excess of the inert matrix gas onto a cryogenic window (e.g., CsI) at a temperature of ~10-20 K.

-

Record the IR spectrum of the isolated pyridine N-oxide.

-

Irradiate the matrix with UV light.

-

Record IR spectra at different irradiation times to monitor the formation of new absorption bands corresponding to the this compound intermediate. The vibrational frequencies of the this compound can be compared with those predicted by computational chemistry to aid in its identification.

Conclusion

The photoinduced transformation of pyridine N-oxides to oxaziridines is a key reaction for accessing a variety of valuable heterocyclic structures. Although the this compound intermediate is highly reactive and generally not isolable, its formation and subsequent reactivity can be studied and controlled through a combination of photochemical techniques, in situ trapping experiments, and low-temperature spectroscopic methods. This guide provides a foundational understanding and practical framework for researchers and professionals in drug development and chemical synthesis to explore and exploit this fascinating area of photochemistry. Further research into the development of more stable this compound analogs and more efficient photochemical methodologies will continue to expand the synthetic utility of this transformation.

References

- 1. Matrix isolation studies of photochemical and thermal reactions of 3- and 5-membered cyclic hydrocarbons with CrCl2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. baranlab.org [baranlab.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. hepatochem.com [hepatochem.com]

- 5. techinstro.com [techinstro.com]

- 6. lulab.gatech.edu [lulab.gatech.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. info.ifpan.edu.pl [info.ifpan.edu.pl]

An In-depth Technical Guide to the Electronic Structure and Bonding in the Oxaziridine Ring

For Researchers, Scientists, and Drug Development Professionals

The oxaziridine ring, a three-membered heterocycle containing nitrogen, oxygen, and carbon, represents a fascinating and highly reactive functional group. Its unique electronic structure, governed by significant ring strain and a labile N-O bond, makes it a powerful tool in modern organic synthesis and a key component in the design of novel therapeutics. This technical guide provides a comprehensive exploration of the electronic properties, bonding characteristics, and reactivity of the this compound ring, with a focus on the data and methodologies relevant to researchers in academia and the pharmaceutical industry.

Electronic Structure and Bonding

The defining feature of the this compound ring is its inherent strain, which arises from the deviation of its bond angles from the ideal tetrahedral geometry.[1][2] This strain energy, coupled with the presence of two highly electronegative heteroatoms, dictates the ring's electronic properties and its propensity to undergo ring-opening reactions.[3][4]

A key characteristic of the this compound ring is the weakness of the N-O bond.[5][6] This bond is significantly weaker than a typical N-O single bond, a fact that can be attributed to lone pair repulsion between the adjacent nitrogen and oxygen atoms and the overall ring strain. This inherent weakness is the primary driver for the this compound's utility as an electrophilic transfer agent for both oxygen and nitrogen atoms.[5][6]

Another notable feature is the high barrier to nitrogen inversion, which can range from 100 to 130 kJ/mol.[5] This high barrier allows for the existence of configurationally stable, chiral nitrogen centers, making oxaziridines valuable reagents in asymmetric synthesis.[5] The presence of electron-withdrawing substituents on the nitrogen atom, such as sulfonyl or acyl groups, can lower this inversion barrier. For instance, N-acyloxaziridines have a significantly lower inversion barrier of around 10.3 kcal/mol.[6]

Computational studies have provided deeper insights into the electronic structure of the this compound ring. Density Functional Theory (DFT) calculations have been employed to analyze the molecular orbitals and confirm that the N-O bond is the weakest bond in the ring.[7] These studies also reveal that the nature of the substituents on the ring atoms significantly influences the electronic distribution and reactivity.[7][8]

Quantitative Data on this compound Ring Geometry

The precise geometry of the this compound ring is influenced by the substituents on the carbon and nitrogen atoms. X-ray crystallography and computational modeling have provided valuable data on bond lengths and angles for various this compound derivatives.

| Parameter | Typical Value | Notes |

| Bond Lengths | ||

| N-O | 1.45 - 1.50 Å | Longer and weaker than a typical N-O bond. |

| C-N | 1.45 - 1.49 Å | |

| C-O | 1.40 - 1.45 Å | |

| Bond Angles | ||

| C-N-O | ~60° | Highly constrained due to the three-membered ring. |

| N-O-C | ~60° | |